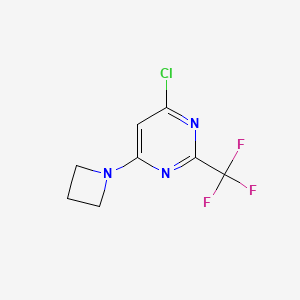
4-(Azetidin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(アゼチジン-1-イル)-6-クロロ-2-(トリフルオロメチル)ピリミジンは、アゼチジン基、塩素原子、およびトリフルオロメチル基で置換されたピリミジン環を特徴とする複素環式化合物です。
準備方法
合成経路と反応条件
4-(アゼチジン-1-イル)-6-クロロ-2-(トリフルオロメチル)ピリミジンの合成は、通常、6-クロロ-2-(トリフルオロメチル)ピリミジンとアゼチジンを特定の条件下で反応させることによって行われます。一般的な方法の1つは、DMFなどの非プロトン性溶媒中で、炭酸カリウムなどの塩基を用いて、高温で行う方法です 。この反応は求核置換反応によって進行し、アゼチジンがピリミジン環上の塩素原子を置換します。
工業生産方法
この化合物の工業生産方法は、同様の合成経路を使用する可能性がありますが、大規模生産用に最適化されています。これには、反応条件を一定に保ち、収率を向上させるための連続フローリアクターの使用が含まれます。さらに、再結晶やクロマトグラフィーなどの精製工程が採用され、高純度の所望の製品が得られます。
化学反応の分析
反応の種類
4-(アゼチジン-1-イル)-6-クロロ-2-(トリフルオロメチル)ピリミジンは、以下を含む様々な化学反応を受けることができます。
求核置換: 適切な条件下では、塩素原子がアミンやチオールなどの他の求核剤に置き換わる可能性があります。
酸化と還元: この化合物は酸化または還元される可能性がありますが、特定の条件と試薬は、所望の変換によって異なります。
カップリング反応: 鈴木-宮浦反応やヘック反応などのカップリング反応に参加して、より複雑な分子を形成できます。
一般的な試薬と条件
求核置換: DMFやアセトニトリルなどの溶媒中のアジ化ナトリウムや第一級アミンなどの試薬。
酸化: 過酸化水素やm-クロロ過安息香酸などの試薬。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。
カップリング反応: トルエンやエタノールなどの溶媒中のパラジウム触媒と炭酸カリウムなどの塩基。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミンによる求核置換は、アミノ置換ピリミジン誘導体を生成します。
科学研究の用途
4-(アゼチジン-1-イル)-6-クロロ-2-(トリフルオロメチル)ピリミジンは、いくつかの科学研究の用途があります。
医薬品化学: 特定の酵素や受容体を標的とする医薬品化合物の合成のためのビルディングブロックとして使用されます。
生物学的研究: 抗菌性や抗癌性などの潜在的な生物活性について研究されています。
材料科学: 有機半導体やポリマーなどの先端材料の開発における使用について検討されています。
科学的研究の応用
4-(Azetidin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.
作用機序
4-(アゼチジン-1-イル)-6-クロロ-2-(トリフルオロメチル)ピリミジンの作用機序は、その特定の用途によって異なります。医薬品化学では、特定の酵素や受容体に結合して、その活性を阻害することがあります。関与する分子標的と経路は、特定の生物学的コンテキストと化合物に加えられた修飾に基づいて異なります。
類似化合物の比較
類似化合物
4-(アゼチジン-1-イル)-1-メチル-3-(1-メチル-5-(4-(トリフルオロメチル)フェニル)-1H-ピラゾール-4-イル)-1H-ピラゾロ[3,4-d]ピリミジン: この化合物は、アゼチジン基とトリフルオロメチル基を共有していますが、異なるコア構造を持っています.
4-(アゼチジン-1-イル)-2-クロロピリミジン: 構造は似ていますが、トリフルオロメチル基がありません.
独自性
4-(アゼチジン-1-イル)-6-クロロ-2-(トリフルオロメチル)ピリミジンは、特定の化学的および生物学的特性を与える置換基の組み合わせによって独自です。トリフルオロメチル基の存在は、その親油性と代謝安定性を高め、薬物設計において貴重な足場となっています。
類似化合物との比較
Similar Compounds
4-(Azetidin-1-yl)-1-methyl-3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidine: This compound shares the azetidine and trifluoromethyl groups but has a different core structure.
4-(Azetidin-1-yl)-2-chloropyrimidine: Similar in structure but lacks the trifluoromethyl group.
Uniqueness
4-(Azetidin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
特性
分子式 |
C8H7ClF3N3 |
|---|---|
分子量 |
237.61 g/mol |
IUPAC名 |
4-(azetidin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C8H7ClF3N3/c9-5-4-6(15-2-1-3-15)14-7(13-5)8(10,11)12/h4H,1-3H2 |
InChIキー |
DDOMIXVNDWPHMG-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C2=CC(=NC(=N2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















